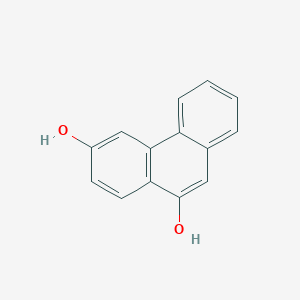
3,10-Phenanthrenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,10-Phenanthrenediol is a polycyclic aromatic hydrocarbon derivative with the molecular formula C14H10O2 It is a dihydroxy derivative of phenanthrene, consisting of three fused benzene rings with hydroxyl groups at the 3rd and 10th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,10-Phenanthrenediol can be synthesized through the reduction of phenanthrenequinone. One common method involves the use of lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether. The reaction typically proceeds as follows:
- Phenanthrenequinone is placed in a Soxhlet apparatus with a suspension of LiAlH4 in diethyl ether.
- The extraction and reduction process occurs over 16 hours, resulting in a green solution.
- The reaction is quenched with water and neutralized with glacial acetic acid.
- The product is extracted with ether, washed, and dried to yield this compound as white needles .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3,10-Phenanthrenediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone using oxidizing agents like chromic acid.
Reduction: It can be reduced to 9,10-dihydrophenanthrene using hydrogen gas and a catalyst such as Raney nickel.
Substitution: Electrophilic substitution reactions can occur at the 9 and 10 positions, such as halogenation with bromine to form 9-bromophenanthrene.
Common Reagents and Conditions:
Oxidation: Chromic acid in an acidic medium.
Reduction: Hydrogen gas with Raney nickel catalyst.
Substitution: Bromine in an organic solvent.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Scientific Research Applications
3,10-Phenanthrenediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other phenanthrene derivatives and in studying reaction mechanisms.
Biology: It has been investigated for its potential biological activities, including antioxidant properties.
Medicine: Research has explored its potential as a wound healing agent due to its cell proliferative effects.
Industry: It is used in the production of dyes, plastics, and other materials.
Mechanism of Action
The mechanism of action of 3,10-Phenanthrenediol involves its interaction with molecular targets and pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The hydroxyl groups play a crucial role in these interactions, allowing the compound to donate hydrogen atoms and neutralize reactive oxygen species .
Comparison with Similar Compounds
- 9,10-Phenanthrenediol
- 1,10-Phenanthroline
- Phenanthrenequinone
Comparison: 3,10-Phenanthrenediol is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and biological activity. Compared to 9,10-Phenanthrenediol, it may exhibit different reactivity patterns in oxidation and reduction reactions. 1,10-Phenanthroline, on the other hand, is a nitrogen-containing derivative with distinct coordination chemistry properties .
Properties
CAS No. |
364080-31-9 |
|---|---|
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
phenanthrene-3,10-diol |
InChI |
InChI=1S/C14H10O2/c15-10-5-6-12-13(8-10)11-4-2-1-3-9(11)7-14(12)16/h1-8,15-16H |
InChI Key |
RLOFICMNIKWOKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















